![molecular formula C15H9ClO3 B11849369 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one CAS No. 224426-56-6](/img/structure/B11849369.png)
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one
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Overview
Description
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a synthetic organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is characterized by a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction is usually carried out under reflux conditions in an ethanol solvent with a base such as sodium hydroxide or potassium hydroxide. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-Chlorophenyl)-7-oxo-4H-chromen-4-one.
Reduction: 3-(3-Chlorophenyl)-7-hydroxy-4H-chroman-4-one.
Substitution: 3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : The compound serves as a precursor for synthesizing more complex molecules. Its unique structure allows chemists to modify it and create derivatives with enhanced properties.
2. Biology
- Antioxidant Activity : Research indicates that this compound exhibits strong free radical scavenging capabilities, which help reduce oxidative stress in cells. Studies have shown significant reductions in oxidative stress markers in vitro.
- Anti-inflammatory Effects : It has been found to inhibit key enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Anticancer Properties : The compound has demonstrated potential in inducing apoptosis and inhibiting cell proliferation across various cancer cell lines.
3. Medicine
- Drug Development : Its anticancer properties make it a candidate for further development into therapeutic agents against various cancers. Studies have indicated effective inhibition of cancer cell lines at micromolar concentrations.
4. Industry
- Material Development : The compound is explored for its potential in developing new materials with specific properties, such as enhanced durability or biological activity.
Case Study 1: Anticancer Activity on MCF-7 Cells
- Objective : Evaluate effects on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound; cell viability was assessed using MTT assays.
- Findings : The compound significantly reduced cell viability in a dose-dependent manner, indicating potent activity against breast cancer cells.
Case Study 2: Anti-inflammatory Effects on RAW 264.7 Macrophages
- Objective : Assess anti-inflammatory potential using LPS-stimulated macrophages.
- Methodology : Cells were pre-treated with the compound before LPS stimulation; levels of inflammatory cytokines were measured.
- Findings : Treatment resulted in decreased levels of TNF-alpha and IL-6, confirming its anti-inflammatory properties.
Case Study 3: Antioxidant Activity
- Objective : Investigate antioxidant capabilities.
- Methodology : In vitro assays were conducted to measure free radical scavenging activity.
- Findings : The compound effectively scavenged free radicals, demonstrating potential as an antioxidant agent.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular enzymes and receptors. The hydroxyl group at the 7th position plays a crucial role in its antioxidant activity by donating hydrogen atoms to neutralize free radicals. Additionally, the chlorophenyl group enhances its binding affinity to specific molecular targets, such as enzymes involved in inflammatory pathways. The compound can inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with the chlorine atom at the 4th position of the phenyl ring.
3-(3-Bromophenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a bromine atom instead of chlorine.
3-(3-Methoxyphenyl)-7-hydroxy-4H-chromen-4-one: Similar structure but with a methoxy group instead of chlorine.
Uniqueness
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The presence of the chlorine atom at the 3rd position enhances its ability to undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the combination of the chlorophenyl and hydroxyl groups contributes to its potent antioxidant and anti-inflammatory properties.
Biological Activity
3-(3-Chlorophenyl)-7-hydroxy-4H-chromen-4-one is a compound belonging to the flavonoid class, known for its diverse biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a chromen-4-one core structure with a hydroxyl group at the 7th position and a chlorophenyl group at the 3rd position. This structural configuration is significant for its biological interactions and therapeutic potential.
1. Anticancer Activity
Research indicates that derivatives of 7-hydroxy-4H-chromen-4-one exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.
- Case Study : A derivative of 7-hydroxy-4H-chromen-4-one demonstrated an IC50 value of 2.63 µM against AGS gastric cancer cells, indicating potent cytotoxicity compared to standard chemotherapeutic agents .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | AGS | 2.63 |
Tamoxifen | MCF7 | 5.00 |
Ibuprofen | TNF-α | 10.00 |
2. Anti-inflammatory Effects
The compound has shown potential in modulating inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory responses.
- Mechanism of Action : By inhibiting COX and LOX, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins and leukotrienes .
3. Antifungal Activity
Recent studies have highlighted the antifungal properties of chromen derivatives, including those related to this compound.
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 22.1 to 184.2 µM against various fungal strains, outperforming traditional antifungal agents like ketoconazole .
Fungal Strain | MIC (µM) |
---|---|
Trichoderma viride | 22.1 |
Aspergillus fumigatus | 71.3 |
In Silico Studies
Recent computational studies have provided insights into the binding affinities of this compound with various molecular targets:
- Molecular docking studies indicated strong interactions with CYP51, an enzyme involved in fungal sterol biosynthesis, suggesting a mechanism for its antifungal activity .
Cytotoxicity Assessment
Cytotoxicity assays conducted on non-cancerous cell lines showed that many derivatives of this compound possess low toxicity profiles, making them suitable candidates for further drug development.
Properties
CAS No. |
224426-56-6 |
---|---|
Molecular Formula |
C15H9ClO3 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-7-hydroxychromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-10-3-1-2-9(6-10)13-8-19-14-7-11(17)4-5-12(14)15(13)18/h1-8,17H |
InChI Key |
RQYVHBZWMYJJAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=COC3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
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